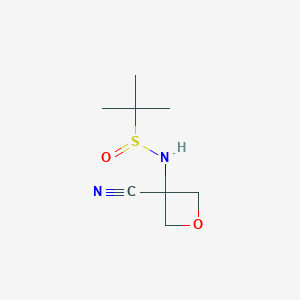

N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide

Description

Properties

IUPAC Name |

N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S/c1-7(2,3)13(11)10-8(4-9)5-12-6-8/h10H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHQPIWMCKRZMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)NC1(COC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting with the preparation of the oxetane ring. One common method involves the reaction of a suitable precursor with a cyano group to form the oxetane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

Reduction: The cyano group can be reduced to form amines.

Substitution: The oxetane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonamides

Reduction: Amines

Substitution: Various substituted oxetane derivatives

Scientific Research Applications

Chemistry

N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create diverse derivatives.

Types of Reactions:

- Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

- Reduction: The cyano group can be reduced to form amines.

- Substitution: The oxetane ring can participate in nucleophilic substitution reactions.

Common Reagents:

- Oxidizing agents include hydrogen peroxide and peracids.

- Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Biology

In biological research, this compound is being investigated for its potential as an enzyme inhibitor . Its mechanism of action involves binding to specific enzymes, thereby inhibiting their activity. This property makes it a candidate for therapeutic applications.

Potential Therapeutic Properties:

- Anti-cancer effects

- Anti-inflammatory properties

Medicine

The compound is explored for its potential in the field of medicine, particularly in developing new drugs. Its unique structure may allow it to interact with biological targets effectively, contributing to new therapeutic strategies.

Case Studies:

Research indicates that derivatives of this compound have shown promise in preclinical models for treating conditions such as cancer and chronic inflammation .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its role as an intermediate in organic synthesis makes it valuable in producing agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and sulfinamide groups play crucial roles in these interactions, often forming hydrogen bonds or covalent bonds with the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfinamide Derivatives

The following table summarizes key differences between N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide and analogous compounds in terms of substituents, synthetic yields, and spectral properties:

Substituent-Driven Reactivity and Stability

- Oxetane vs.

- Chiral Induction : Unlike the racemic mixtures observed in 1j and bicalutamide-related impurities, the stereochemistry of the sulfinamide group in the target compound (if synthesized enantioselectively) could enable precise control over asymmetric transformations, akin to methodologies for compound V-20 .

Spectroscopic Differentiation

- NMR Signatures: The cyanooxetane’s nitrile group would produce a distinct $ ^{13}C $ NMR signal (~110–120 ppm), absent in brominated or chlorinated analogs. Imine protons in 1j and V-20 resonate at δ 8.5–9.0 ppm, whereas the oxetane’s protons would appear upfield (δ 3.0–5.0 ppm) .

- Mass Spectrometry : The target compound’s molecular formula (C$ _8 $H$ _14 $N$ _2 $O$ _2 $S) would yield a unique HRMS profile, distinguishable from brominated analogs (e.g., 20a : [M+Na]$ ^+ $ at 480.9561) .

Research Implications and Gaps

- Unresolved Data: The evidence lacks direct synthetic or analytical data for this compound, necessitating further studies to validate its reactivity and physicochemical properties.

- Therapeutic Potential: The oxetane’s metabolic stability suggests utility in drug design, contrasting with the cytotoxicity risks associated with brominated derivatives like 20a .

Biological Activity

N-(3-Cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C₉H₁₃N₃O₂S

- Molecular Weight : 213.28 g/mol

- CAS Number : 1132-61-2

- Solubility : Soluble in water, indicating potential for biological applications.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : This compound has been studied for its potential to inhibit specific enzymes, which could be relevant in therapeutic contexts such as cancer treatment or anti-inflammatory applications.

- Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways that are critical for cellular function and response to stimuli.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. These properties may stem from their ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways:

- Case Study : A study demonstrated that sulfonamide derivatives, including those with oxetane structures, showed promising results in inhibiting the proliferation of certain cancer cell lines (e.g., breast and colon cancer) .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its derivatives. Key findings include:

- Toxicological Assessments : In silico studies have indicated that this compound does not exhibit significant toxic effects compared to other sulfonamides, making it a candidate for further pharmacological exploration .

- Pharmacokinetics : The compound's solubility profile suggests good absorption characteristics, which is essential for oral bioavailability in drug formulations .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Enzyme inhibition, receptor modulation |

| 1-Methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-1H-pyrazole | Anti-inflammatory | Cyclooxygenase inhibition |

| 4-Methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-1,2,3-thiadiazole | Antimicrobial | Folate synthesis inhibition |

Q & A

What are the standard synthetic routes for N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide, and how can reaction conditions be optimized?

Basic

The synthesis typically involves a condensation reaction between a sulfinamide precursor (e.g., 2-methylpropane-2-sulfinamide) and a functionalized oxetane derivative (e.g., 3-cyanooxetan-3-yl). Key steps include activating the oxetane’s cyano group for nucleophilic attack and controlling stereochemistry via chiral auxiliaries or catalysts. Optimization focuses on solvent selection (e.g., dichloromethane or DMF), temperature (reflux vs. ambient), and stoichiometric ratios to maximize yield .

Advanced

For stereoselective synthesis, Rh-catalyzed asymmetric allylation (as demonstrated for related sulfinamides) can be adapted. This method employs chiral ligands to induce enantioselectivity, with reaction monitoring via HPLC or circular dichroism (CD) to verify optical purity. Kinetic studies (e.g., variable-temperature NMR) help identify rate-limiting steps, such as imine formation or sulfur-oxygen bond stabilization .

How can NMR and HRMS be utilized to resolve structural ambiguities in this compound?

Basic

1H and 13C NMR are critical for confirming the presence of the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and sulfinamide group (δ ~2.8–3.2 ppm for S–NH). HRMS validates the molecular formula (e.g., [M+H]+ at m/z calculated for C₈H₁₂N₂O₂S) .

Advanced

Contradictions in spectral data (e.g., unexpected splitting of oxetane signals) may arise from conformational flexibility or solvent effects. Dynamic NMR experiments at varying temperatures or COSY/NOESY can distinguish between rotational isomers. For HRMS, isotopic pattern analysis (e.g., sulfur’s ⁴% ³⁴S contribution) ensures accurate assignment .

What methodologies are employed to study the sulfinamide group’s role in modulating biological or catalytic activity?

Basic

The sulfinamide group acts as a chiral directing group in asymmetric catalysis. Standard assays include kinetic resolution experiments (e.g., allylic alkylation) to compare enantiomeric excess (ee) with and without the sulfinamide moiety. Computational DFT studies model steric and electronic effects .

Advanced

Mechanistic probes like isotopic labeling (¹⁵N or ³⁴S) track sulfur’s role in transition-state stabilization. For biological targets, surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding affinities to enzymes (e.g., kinases or proteases). Structure-activity relationship (SAR) studies systematically vary substituents (e.g., cyano vs. nitro groups) to correlate electronic effects with activity .

How can stereochemical integrity be maintained during large-scale synthesis of this compound?

Advanced

Chiral chromatography (e.g., Daicel Chiralpak® columns) or diastereomeric crystallization (using enantiopure counterions like tartaric acid) resolves racemic mixtures. Process optimization includes flow chemistry to enhance mixing and reduce epimerization. In-line PAT (process analytical technology) tools (e.g., FTIR) monitor enantiomeric ratios in real time .

What strategies address contradictory data in biological activity assays for sulfinamide derivatives?

Advanced

Contradictions may stem from off-target interactions or assay conditions. Orthogonal assays (e.g., enzymatic vs. cell-based) validate target specificity. For example, a compound showing in vitro kinase inhibition but no cellular activity might suffer from poor membrane permeability, addressed via logP optimization or prodrug strategies. Meta-analysis of dose-response curves and Hill slopes identifies non-specific binding artifacts .

How is computational chemistry applied to predict reactivity or metabolic pathways for this compound?

Advanced

Density functional theory (DFT) calculates transition-state geometries for key reactions (e.g., sulfinamide hydrolysis). ADMET prediction tools (e.g., SwissADME) model metabolic sites, highlighting susceptibility to cytochrome P450 oxidation at the oxetane or cyano groups. Molecular dynamics (MD) simulations assess binding mode stability in target proteins .

What are the best practices for storing and handling this compound to prevent degradation?

Basic

Store under inert atmosphere (argon or nitrogen) at –20°C to minimize hydrolysis of the sulfinamide group. Use anhydrous solvents (e.g., THF or acetonitrile) for reactions. LC-MS monitoring detects degradation products like sulfonic acids or oxetane ring-opened species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.